molecular formula C12H8F3N3O B10978427 N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide CAS No. 314055-37-3

N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide

Cat. No.: B10978427
CAS No.: 314055-37-3
M. Wt: 267.21 g/mol
InChI Key: FBQIMUIOFWGKGN-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazine ring substituted with a carboxamide group and a trifluoromethylphenyl group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide typically involves the following steps:

    Formation of Pyrazine-2-carboxylic Acid: This can be achieved through the oxidation of pyrazine derivatives.

    Amidation Reaction: The pyrazine-2-carboxylic acid is then reacted with 2-(trifluoromethyl)aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent for treating diseases such as tuberculosis and cancer due to its ability to inhibit specific biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the pyrazine ring facilitates interactions with active sites. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy compared to its analogs.

Properties

CAS No.

314055-37-3

Molecular Formula

C12H8F3N3O

Molecular Weight

267.21 g/mol

IUPAC Name

N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)8-3-1-2-4-9(8)18-11(19)10-7-16-5-6-17-10/h1-7H,(H,18,19)

InChI Key

FBQIMUIOFWGKGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=CN=C2

solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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